molecular formula C14H19NO2S B6238368 benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate CAS No. 1353970-98-5

benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B6238368
CAS No.: 1353970-98-5
M. Wt: 265.4
InChI Key:
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Description

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.4. The purity is usually 95.
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Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate and its derivatives have been extensively utilized as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interests. These compounds have shown promising applications in the preparation of therapeutic agents for various disorders, including liver diseases, and as potential candidates for antiepileptic and herbicide agents. The derivatives of this compound have been found to play a crucial role in medicinal chemistry, especially in the synthesis of sulfonyl hydrazones and piperidine rings, demonstrating significant antioxidant capacity and anticholinesterase activity, with certain compounds outperforming standard antioxidants in various assays (Ibenmoussa et al., 1998) (Karaman et al., 2016).

Antidepressant Metabolism Studies

This compound has also been a subject of interest in metabolic studies related to novel antidepressants. For instance, Lu AA21004, a novel antidepressant, was found to undergo oxidative metabolism, resulting in various metabolites, including a benzylic alcohol which further oxidizes to the corresponding benzoic acid. Understanding the metabolic pathways and the enzymes involved, such as CYP2D6, CYP2C9, and CYP3A4/5, is crucial for the development of safe and effective drugs (Hvenegaard et al., 2012).

Inhibitory Activities

The this compound framework has been utilized to develop inhibitors targeting various enzymes and receptors. For instance, derivatives of this compound have shown potent anti-acetylcholinesterase activity, indicating their potential use in treating conditions such as Alzheimer's disease. These compounds have also been tested for their inhibitory activity against steroid-5alpha-reductase, which is significant in the context of prostate-related disorders (Sugimoto et al., 1990) (Picard et al., 2000).

Synthesis of Complex Molecular Structures

The compound's derivatives have also been instrumental in synthesizing complex molecular structures, including oxindoles and piperidines, via innovative methods like palladium-catalyzed CH functionalization. These methodologies are pivotal in medicinal chemistry for synthesizing structurally complex and biologically active compounds (Magano et al., 2014).

Corrosion Inhibition

Interestingly, certain derivatives of this compound have shown promising results as corrosion inhibitors. These compounds, such as 4-benzyl piperidine and its derivatives, have demonstrated significant inhibition effects on the corrosion of mild steel in phosphoric acid medium, indicating their potential industrial applications (Ousslim et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate involves the reaction of benzyl piperidine-1-carboxylate with thioacetic acid followed by reduction with sodium borohydride.", "Starting Materials": [ "Benzyl piperidine-1-carboxylate", "Thioacetic acid", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve benzyl piperidine-1-carboxylate in methanol.", "Step 2: Add thioacetic acid to the solution and stir for 2 hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 4: Extract the product with diethyl ether and wash with sodium hydroxide solution.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate.", "Step 7: Dissolve the product in methanol and add sodium borohydride.", "Step 8: Stir the reaction mixture for 2 hours at room temperature.", "Step 9: Quench the reaction with water and extract the product with diethyl ether.", "Step 10: Wash the organic layer with sodium hydroxide solution and dry with anhydrous sodium sulfate.", "Step 11: Concentrate the solution under reduced pressure to obtain the final product." ] }

CAS No.

1353970-98-5

Molecular Formula

C14H19NO2S

Molecular Weight

265.4

Purity

95

Origin of Product

United States

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